

# A Comparative Guide to Salmonella Kentucky ST198 Isolates from Poultry and Human Sources

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Salmonella enterica serovar Kentucky sequence type 198 (ST198) isolated from poultry and human clinical cases. The emergence of multidrug-resistant (MDR) S. Kentucky ST198, particularly ciprofloxacin-resistant strains, represents a significant global public health concern. Poultry and poultry products are widely considered a primary reservoir for human infections, making a detailed comparison of isolates from these two sources crucial for understanding transmission dynamics, developing effective surveillance strategies, and guiding new drug development efforts.[1][2][3][4][5]

# Data Presentation: Quantitative Comparison of Isolates

The following tables summarize key quantitative data comparing S. Kentucky ST198 isolates from poultry and human sources, focusing on antimicrobial resistance and genomic characteristics.

Table 1: Antimicrobial Resistance Profiles of S. Kentucky ST198 Isolates



Antimicrobial Agent	Resistance in Poultry Isolates (%)	Resistance in Human Isolates (%)	Common Resistance Genes
Ciprofloxacin	High (often >60%)	High (often >60%)	gyrA and parC mutations[5][6]
Nalidixic Acid	High (often >85%)	High (often >85%)	gyrA and parC mutations[5]
Tetracycline	Variable, but frequently high	Variable, but frequently high	tet(A)[6][7]
Ampicillin	Variable (e.g., ~44%)	Variable	blaTEM-1B[5][7]
Cephalosporins (e.g., Cefotaxime)	Increasing, associated with specific clades	Increasing, associated with specific clades	blaCTX-M-55, blaCTX-M-14b[1][3]
Gentamicin	Variable	Variable	aac(3)-ld, aac(6')- laa[6][8]
Sulfamethoxazole	High	High	sul1[6][7]
Fosfomycin	Increasing in some regions	Increasing in some regions	fosA3[6]
Colistin	Low, but emerging	Low, but emerging	mcr-1[7]

Table 2: Genomic Features of S. Kentucky ST198 Isolates

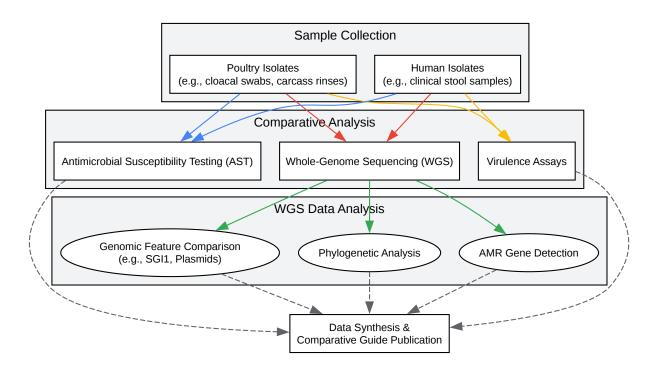


Genomic Feature	Prevalence in Poultry Isolates	Prevalence in Human Isolates	Description
ST198 Clades	Predominantly ST198.2 in recent studies[1][3]	Predominantly ST198.2 in recent studies[1][3]	Whole-genome sequencing has divided ST198 into two main clades, ST198.1 and ST198.2, with ST198.2 being more prevalent globally.[1] [4]
ST198.2 Subclades	Emergence of ST198.2-2 as the predominant subclade in China since 2019. [1][3]	ST198.2-2 is also the predominant subclade in human cases in the same region.[1][3]	The ST198.2-2 subclade is associated with the acquisition of a large multidrug resistance region, leading to extensively drugresistant (XDR) phenotypes.[1][3]
Salmonella Genomic Island 1 (SGI1)	High prevalence, often with variations (e.g., SGI1-K, SGI1-KIV).[2]	High prevalence, with similar variants to poultry isolates.[2][6]	A mobile genetic element conferring resistance to multiple antibiotics, including ampicillin, streptomycin, gentamicin, sulfamethoxazole, and tetracycline.[2]
Virulence Genes	Generally conserved across isolates.	Generally conserved across isolates.	Core virulence genes associated with Salmonella Pathogenicity Islands (SPIs) are typically present. Some studies



			have investigated the presence of plasmidencoded virulence genes.[9][10]
Plasmids (e.g., IncHI2)	Frequently carry resistance genes like blaCTX-M-14.1 and fosA3.[6]	Similar plasmid profiles to poultry isolates.[6]	Plasmids play a significant role in the dissemination of antimicrobial resistance genes.

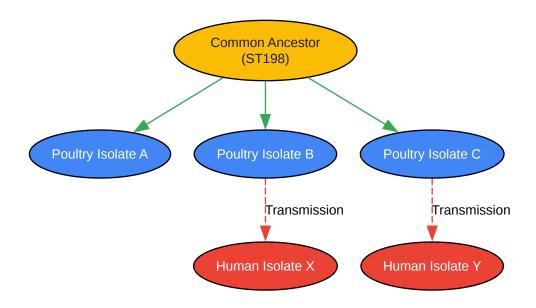
### **Mandatory Visualization**



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Caption: Workflow for the comparative analysis of poultry and human S. Kentucky ST198 isolates.





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Caption: Phylogenetic model of S. Kentucky ST198 transmission from poultry to humans.

### **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

### **Antimicrobial Susceptibility Testing (AST)**

This protocol is based on the Kirby-Bauer disk diffusion method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

#### a. Inoculum Preparation:

- Select three to five well-isolated colonies of the S. Kentucky isolate from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation.
- Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 37°C until it achieves or exceeds the turbidity of the 0.5
   McFarland standard (typically 2-6 hours).



- Adjust the turbidity of the inoculum suspension with sterile broth or saline to match the 0.5
   McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
- b. Inoculation of Mueller-Hinton Agar Plate:
- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.
- Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.
- Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes before applying the antibiotic disks.
- c. Application of Antibiotic Disks and Incubation:
- Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. Ensure each disk is gently pressed down to ensure complete contact with the agar.
- Invert the plates and incubate at 37°C for 16-20 hours in ambient air.
- d. Interpretation of Results:
- After incubation, measure the diameter of the zones of complete inhibition (in millimeters) around each disk.
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints specified in the current CLSI M100 guidelines for Salmonella spp.[11]

## Whole-Genome Sequencing (WGS) and Bioinformatic Analysis



This protocol outlines a general workflow for WGS of S. Kentucky isolates using Illumina sequencing technology.

#### a. DNA Extraction:

- Culture the S. Kentucky isolate overnight in Luria-Bertani (LB) broth at 37°C.
- Extract high-quality genomic DNA from the bacterial culture using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
- Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).
- b. Library Preparation and Sequencing:
- Prepare sequencing libraries from the extracted DNA using a commercial kit such as the Illumina DNA Prep kit.[12] This process involves enzymatic fragmentation of the DNA, followed by ligation of sequencing adapters.
- Perform paired-end sequencing on an Illumina platform (e.g., iSeq, MiSeq, or NextSeq) to generate short-read data (e.g., 2x150 bp).[12][13]
- c. Bioinformatic Analysis Pipeline:
- Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC.
   Trim low-quality bases and remove adapter sequences using a tool like Trimmomatic.
- De Novo Assembly: Assemble the trimmed reads into a draft genome using an assembler such as SPAdes.
- In Silico Typing and Gene Detection:
  - Serotyping: Predict the serotype from the assembled genome using a tool like SeqSero.[3]
  - Multilocus Sequence Typing (MLST): Determine the sequence type (e.g., ST198) from the genome assembly.



- AMR Gene Detection: Identify acquired antimicrobial resistance genes using databases like ResFinder or the NCBI National Database of Antibiotic Resistant Organisms (NDARO).
- Virulence Gene Detection: Screen the genome for known Salmonella virulence factors using a database like the Virulence Factor Database (VFDB).
- Phylogenetic Analysis:
  - Identify single nucleotide polymorphisms (SNPs) in the core genome of the isolates using a pipeline like the CFSAN SNP Pipeline or kSNP.
  - Construct a maximum-likelihood phylogenetic tree from the core genome SNPs to infer the genetic relatedness between poultry and human isolates.

### In Vitro Virulence Assay: HeLa Cell Invasion

This protocol describes a gentamicin protection assay to quantify the ability of S. Kentucky to invade human epithelial cells.[14]

- a. Cell Culture and Bacterial Preparation:
- Culture HeLa human cervical adenocarcinoma cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) in 24-well plates until they form a confluent monolayer.
- Prepare an inoculum of S. Kentucky by growing the bacteria to the mid-logarithmic phase in LB broth.
- b. Infection of HeLa Cells:
- Wash the HeLa cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with the S. Kentucky suspension at a multiplicity of infection (MOI) of 10 (10 bacteria per HeLa cell).
- Centrifuge the plates at low speed (e.g., 500 x g) for 5 minutes to synchronize the infection and incubate for 25-30 minutes at 37°C in a 5% CO2 atmosphere.



- c. Gentamicin Treatment and Cell Lysis:
- After the initial incubation, wash the cells three times with PBS to remove extracellular bacteria.
- Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.
- Wash the cells again with PBS and then lyse the HeLa cells with a solution of 0.1% Triton X-100 in PBS to release the intracellular bacteria.
- d. Quantification of Invasion:
- Perform serial dilutions of the cell lysate in PBS.
- Plate the dilutions onto LB agar plates and incubate overnight at 37°C.
- Count the resulting colonies to determine the number of viable intracellular bacteria
   (CFU/mL). The invasion efficiency can be expressed as a percentage of the initial inoculum.

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